N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide
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Overview
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate acylating agents. One common synthetic route includes the reaction of 5-(ethoxymethyl)-1,3,4-thiadiazole-2-amine with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Chemical Reactions Analysis
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA replication by interacting with enzymes involved in the synthesis of nucleic acids . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide can be compared with other thiadiazole derivatives, such as:
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide: Known for its anticancer properties.
N-(4-nitrophenyl)acetohydrazonoyl bromide: Used in the synthesis of various thiadiazole derivatives with antimicrobial activity.
2-acetamido-5-sulfamoyl-1,3,4-thiadiazole: Commonly used in medicinal chemistry for its diuretic and anticonvulsant properties.
This compound stands out due to its unique combination of an ethoxymethyl group and a fluorophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14FN3O2S |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C13H14FN3O2S/c1-2-19-8-12-16-17-13(20-12)15-11(18)7-9-3-5-10(14)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,17,18) |
InChI Key |
UTGKAGQGCKFIRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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